

Synthesis of Ethyl 2-(acetylamino)-2-cyanoacetate (**EACC**) for Research Applications

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Compound of Interest

Compound Name: **EACC**

Cat. No.: **B15582784**

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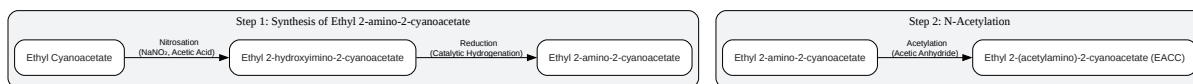
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 2-(acetylamino)-2-cyanoacetate (**EACC**), a valuable intermediate in organic synthesis. The protocols outlined herein describe a reliable two-step method starting from ethyl cyanoacetate.

Introduction

Ethyl 2-(acetylamino)-2-cyanoacetate (**EACC**) is an organic compound featuring acetylamino and cyano functional groups, making it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.^[1] Its structure allows for a variety of chemical transformations, including modifications of the cyano and acetylamino groups, rendering it a key intermediate for creating diverse molecular scaffolds. This document details a robust two-step synthesis route for **EACC** suitable for research laboratory settings.

Synthesis Pathway Overview

The synthesis of **EACC** is most commonly achieved through a two-step process starting from ethyl cyanoacetate. The first step involves the formation of an amino intermediate, ethyl 2-amino-2-cyanoacetate, which is then acetylated in the second step to yield the final product.



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Caption: Two-step synthesis pathway for **EACC**.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate

This initial step is a two-part process involving the formation of an oxime intermediate followed by its reduction.

Part A: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate

This procedure is adapted from established laboratory methods for the formation of an oxime from an active methylene compound.[2]

Materials:

- Ethyl cyanoacetate
- Sodium nitrite (NaNO₂)
- Acetic acid (glacial)
- Hydrochloric acid (2N HCl)
- Diethyl ether
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- To a solution of sodium nitrite (8.3 g, 120 mmol) in 50 ml of distilled water, add ethyl cyanoacetate (11.3 g, 100 mmol).
- To the stirred mixture, add glacial acetic acid (8.0 ml, 140 mmol). The ester will dissolve, and yellow crystals of the sodium derivative will begin to separate.
- Allow the mixture to stand overnight to ensure complete crystallization.
- Collect the crystals by filtration and dissolve them in 50 ml of 2N hydrochloric acid.
- Extract the aqueous solution with diethyl ether (4 x 50 ml).
- Combine the ether extracts and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crystalline ethyl 2-hydroxyimino-2-cyanoacetate.

Quantitative Data:

Parameter	Value	Reference
Product	Ethyl 2-hydroxyimino-2-cyanoacetate	[2]
Yield	12.4 g (87%)	[2]
Melting Point	133 °C	[2]

Part B: Reduction of Ethyl 2-hydroxyimino-2-cyanoacetate to Ethyl 2-amino-2-cyanoacetate

The reduction of the oxime intermediate is commonly achieved through catalytic hydrogenation.

Materials:

- Ethyl 2-hydroxyimino-2-cyanoacetate
- Palladium on carbon (5% Pd/C)

- Ethanol
- Hydrogen gas

Procedure:

- In a hydrogenation vessel, suspend 5% Palladium on carbon catalyst in a solution of ethyl 2-hydroxyimino-2-cyanoacetate in ethanol.
- Pressurize the vessel with hydrogen gas (typically 1-5 atm).
- Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain crude ethyl 2-amino-2-cyanoacetate. This product can often be used in the next step without further purification.

Step 2: N-Acetylation of Ethyl 2-amino-2-cyanoacetate to EACC

This protocol is based on general procedures for the acetylation of primary amines.

Materials:

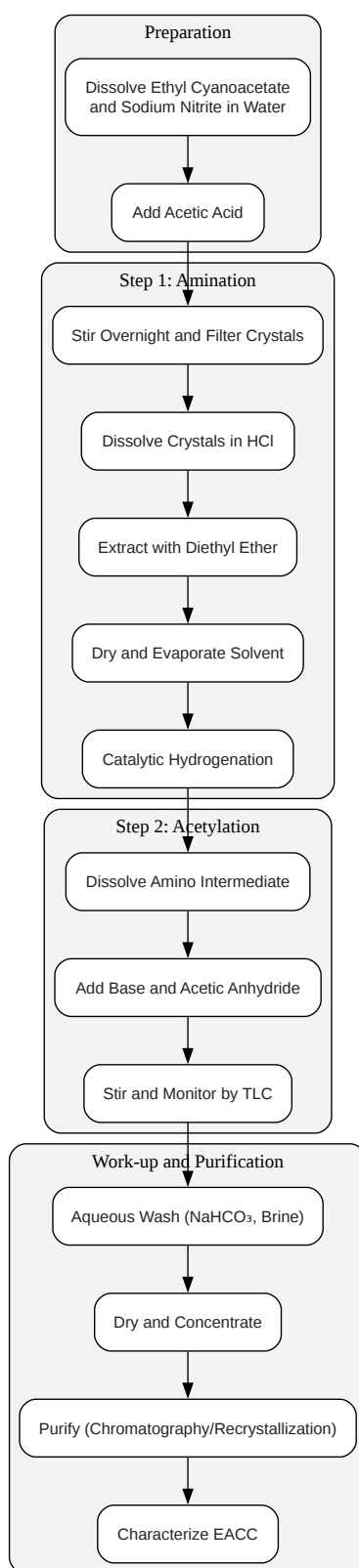
- Ethyl 2-amino-2-cyanoacetate
- Acetic anhydride
- A suitable solvent (e.g., Dichloromethane, Ethyl acetate)
- A weak base (e.g., Triethylamine, Sodium acetate) (optional, but recommended)

Procedure:

- Dissolve ethyl 2-amino-2-cyanoacetate in a suitable solvent.

- To the stirred solution, add a weak base (1.1 equivalents).
- Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise.
- Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
- Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure Ethyl 2-(acetylamino)-2-cyanoacetate.

Experimental Workflow Diagram



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Caption: General experimental workflow for the synthesis of **EACC**.

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety goggles, laboratory coat, and gloves) must be worn at all times.
- Sodium nitrite is an oxidizing agent and is toxic if ingested.
- Acetic anhydride is corrosive and a lachrymator.
- Hydrogen gas is highly flammable. Ensure proper grounding of equipment and a spark-free environment during catalytic hydrogenation.
- Consult the Safety Data Sheets (SDS) for all reagents before use.

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References

- 1. CAS 4977-62-2: Ethyl 2-(acetylamino)-2-cyanoacetate [cymitquimica.com]
- 2. prepchem.com [prepchem.com]
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